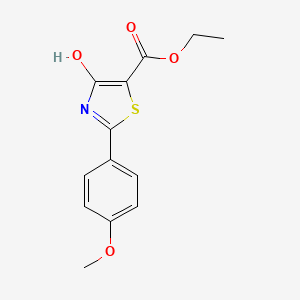![molecular formula C23H29N7 B1417709 2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1171229-00-7](/img/structure/B1417709.png)
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-b]pyrimido[4,5-d]azepine core, which is a type of polycyclic aromatic compound. This core is substituted with a 4-isopropylpiperazin-1-yl group and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-b]pyrimido[4,5-d]azepine core suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-b]pyrimido[4,5-d]azepine core may participate in electrophilic aromatic substitution reactions, while the piperazine and phenyl groups may undergo reactions typical of amines and aromatics, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to 2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine have been explored in various studies. For instance, Acheson, Foxton, and Stubbs (1968) described the reactions of methyl pyrimidines and pyrazines with dimethyl acetylenedicarboxylate to form azepines, demonstrating the chemical versatility of these compounds (Acheson, Foxton, & Stubbs, 1968). Similarly, Quintero et al. (2018) reported a versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, showcasing their structural diversity and potential for various applications (Quintero et al., 2018).
Pharmaceutical Research
In the context of pharmaceutical research, Li et al. (2016) designed and synthesized a set of polycyclic compounds, including 3-aminopyrazolo[3,4-d]pyrimidinones, as inhibitors for phosphodiesterase 1 (PDE1). This study highlights the potential use of such compounds in the treatment of cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Anti-inflammatory and Analgesic Properties
Auzzi et al. (1983) explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, indicating the potential of such compounds for therapeutic applications. Their study focused on the structure-activity relationship to enhance the therapeutic index and minimize ulcerogenic activity (Auzzi et al., 1983).
Antibacterial Activity
Research by Sheikhi-Mohammareh et al. (2020) on benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines demonstrated their antimicrobial activity against multi-drug-resistant bacterial strains. This underscores the potential of these compounds in developing new antimicrobial drugs (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-13-(4-propan-2-ylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7/c1-16(2)28-10-12-29(13-11-28)23-25-14-18-8-9-24-22-20(21(18)26-23)15-30(27-22)19-6-4-17(3)5-7-19/h4-7,14-16H,8-13H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLTJGCSYNQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C4=NC(=NC=C4CCNC3=N2)N5CCN(CC5)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
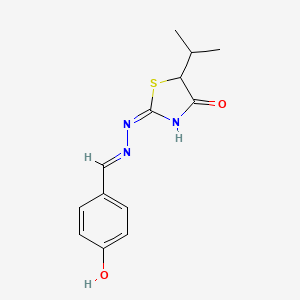
![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)
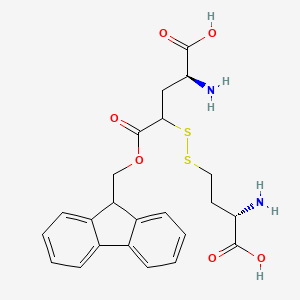

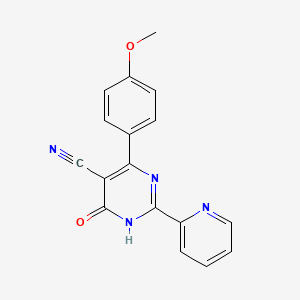
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)
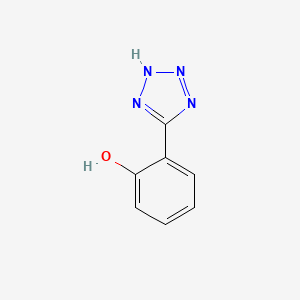

![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
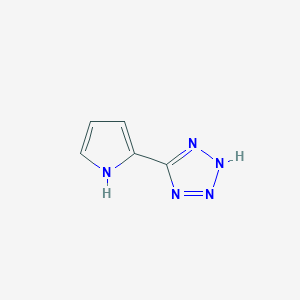
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
